3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound that belongs to the class of pyrazolidinyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the pyrazolidinyl ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective alkylation or hydroxylation reactions.
Formation of the oxopropanenitrile moiety: This step involves the reaction of the pyrazolidinyl intermediate with a suitable nitrile precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Oxo derivatives.
Reduction products: Primary amines.
Substitution products: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It may bind to certain receptors, modulating their activity.
Signal transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydroxy-3-methyl-2-pyrazolidinyl)-3-oxopropanenitrile: Similar structure but lacks the isopropyl group.
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxobutanenitrile: Similar structure but with a different nitrile group.
Uniqueness
3-(5-Hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(5-hydroxy-3-methyl-2-propan-2-ylpyrazolidin-1-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)12-8(3)6-10(15)13(12)9(14)4-5-11/h7-8,10,15H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOXQZIOFDLSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C(C)C)C(=O)CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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